molecular formula C8H6Cl2O B15315339 (2r)-2-(2,6-Dichlorophenyl)oxirane

(2r)-2-(2,6-Dichlorophenyl)oxirane

Cat. No.: B15315339
M. Wt: 189.04 g/mol
InChI Key: OABUMCRYAMBARC-ZETCQYMHSA-N
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Description

(2r)-2-(2,6-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-(2,6-Dichlorophenyl)oxirane typically involves the reaction of 2,6-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the epoxide ring.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2r)-2-(2,6-Dichlorophenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-(2,6-Dichlorophenyl)oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This reactivity is exploited in various applications, including drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2r)-2-(2,4-Dichlorophenyl)oxirane
  • (2r)-2-(2,5-Dichlorophenyl)oxirane
  • (2r)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(2r)-2-(2,6-Dichlorophenyl)oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to other dichlorophenyl-substituted oxiranes.

Properties

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

(2R)-2-(2,6-dichlorophenyl)oxirane

InChI

InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m0/s1

InChI Key

OABUMCRYAMBARC-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1C(O1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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